8-(Benzyloxymethyl)-1,4-dioxaspiro[4.5]decane
Description
8-(Benzyloxymethyl)-1,4-dioxaspiro[4.5]decane belongs to the family of 1,4-dioxaspiro[4.5]decane derivatives, characterized by a spirocyclic structure combining a cyclohexane ring with a 1,4-dioxane moiety. The 8-position substituent in this compound—a benzyloxymethyl group—imparts unique steric and electronic properties, influencing its reactivity, solubility, and applications in organic synthesis. While specific data for this compound are absent in the provided evidence, its structural analogs offer insights into its behavior. These derivatives are frequently employed as intermediates in pharmaceuticals, agrochemicals, and materials science due to their versatility in functional group transformations .
Properties
IUPAC Name |
8-(phenylmethoxymethyl)-1,4-dioxaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-2-4-14(5-3-1)12-17-13-15-6-8-16(9-7-15)18-10-11-19-16/h1-5,15H,6-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVUELGGNWINGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1COCC3=CC=CC=C3)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Benzyloxymethyl)-1,4-dioxaspiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction is carried out under controlled conditions to ensure the formation of the desired spirocyclic structure . The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst to facilitate the reaction.
Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to enhance yield and purity. This involves the use of high-efficiency reactors and continuous monitoring of reaction parameters. The industrial production method emphasizes cost-effectiveness and scalability, ensuring that the compound can be produced in large quantities without compromising quality .
Chemical Reactions Analysis
Types of Reactions: 8-(Benzyloxymethyl)-1,4-dioxaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
8-(Benzyloxymethyl)-1,4-dioxaspiro[4.5]decane has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 8-(Benzyloxymethyl)-1,4-dioxaspiro[4.5]decane involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Functional Group Variations and Structural Analogues
The 8-position substituent critically defines the properties of 1,4-dioxaspiro[4.5]decane derivatives. Below is a comparative analysis of key analogs:
Physicochemical Properties
- Solubility: Aminomethyl derivatives (e.g., 8-aminomethyl) exhibit higher polarity, enhancing solubility in ethanol and dimethylformamide, whereas trifluoromethyl or benzyl-containing analogs are more lipophilic .
- Stability : Trifluoromethyl groups (C-F bonds) confer thermal and oxidative stability, while brominated derivatives (e.g., 8-bromomethyl) are sensitive to light and moisture .
- Density and Boiling Points : Predicted data for 8-(cyclopropylmethoxy)-1,4-dioxaspiro[4.5]decane suggest a density of 1.11 g/cm³ and boiling point of 303.3°C, reflecting steric effects .
Industrial and Research Utility
- Pharmaceutical Intermediates : 4-(1,4-Dioxaspiro[4.5]decan-8-yl)aniline (CAS 389602-90-8) is utilized in synthesizing aromatic amines for drug discovery .
- Fluorinated Compounds : 8-Trifluoromethyl derivatives, despite discontinuation, highlight the role of fluorine in improving bioavailability and target binding .
- Purification Methods : Recovery of 1,4-dioxaspiro[4.5]decan-8-one from waste streams via sodium bisulfite salt precipitation achieves >99.5% purity, emphasizing sustainability .
Biological Activity
8-(Benzyloxymethyl)-1,4-dioxaspiro[4.5]decane is a unique spirocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the class of dioxaspiro compounds, characterized by their distinctive structural framework and diverse functional properties. The following sections delve into its biological activity, mechanisms of action, and relevant research findings.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity . In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation.
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects . It inhibits the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, which are crucial in the inflammatory response.
- Mechanisms of Action :
- Inhibition of NF-κB signaling pathway
- Reduction in cytokine production
Antimicrobial Activity
Preliminary studies suggest that this compound may also possess antimicrobial activity , particularly against certain bacterial strains. This aspect is under investigation, with ongoing research aimed at elucidating its spectrum of activity.
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism of Action |
|---|---|---|
| Anticancer | High | Induces apoptosis, inhibits proliferation |
| Anti-inflammatory | Moderate | Inhibits NO and prostaglandin production |
| Antimicrobial | Preliminary | Inhibits growth of specific bacterial strains |
Case Study Example
A study conducted on the MCF-7 cell line revealed that treatment with this compound resulted in a significant decrease in cell viability (p < 0.05) compared to untreated controls. The compound was found to induce apoptosis through the activation of caspase pathways.
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Cell Cycle Regulation : The compound disrupts cell cycle progression, leading to G0/G1 phase arrest.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial membrane potential disruption.
- Inflammatory Pathway Modulation : Downregulation of COX-2 expression and subsequent reduction in prostaglandin synthesis.
Future Directions in Research
Ongoing research is focused on exploring the full therapeutic potential of this compound. Key areas include:
- In vivo Studies : To assess the efficacy and safety profile in animal models.
- Mechanistic Studies : To further elucidate the molecular pathways affected by this compound.
- Formulation Development : Investigating potential formulations for enhanced bioavailability and targeted delivery.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
